molecular formula C25H30N4O3S B2622522 2-((8-ethyl-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(4-methoxyphenyl)acetamide CAS No. 1185076-20-3

2-((8-ethyl-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(4-methoxyphenyl)acetamide

Cat. No.: B2622522
CAS No.: 1185076-20-3
M. Wt: 466.6
InChI Key: YQWXBZUMGJMHPR-UHFFFAOYSA-N
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Description

2-((8-ethyl-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(4-methoxyphenyl)acetamide is a recognized potent and selective small-molecule inhibitor of Traf2- and Nck-interacting kinase (TNIK) [1] . TNIK is a critical regulatory node in the Wnt/β-catenin signaling pathway, where it acts as a co-activator to facilitate the transcription of oncogenic target genes [2] . Its primary research value lies in probing the role of aberrant Wnt signaling in colorectal cancer, with studies demonstrating that this inhibitor effectively suppresses the growth of colorectal cancer stem cells and patient-derived xenograft models [1] . Beyond oncology, this TNIK inhibitor is a valuable tool compound for investigating pathways in fibrotic diseases. Research indicates that TNIK inhibition can attenuate transforming growth factor-beta (TGF-β)-induced profibrotic responses, positioning it as a potential therapeutic strategy for conditions like idiopathic pulmonary fibrosis [3] . By selectively targeting TNIK, this compound enables researchers to dissect the downstream effects of two major pro-proliferative and fibrotic pathways, offering significant utility in molecular biology, drug discovery, and translational disease research.

Properties

IUPAC Name

2-[[8-ethyl-2-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N4O3S/c1-4-29-15-13-25(14-16-29)27-23(18-5-9-20(31-2)10-6-18)24(28-25)33-17-22(30)26-19-7-11-21(32-3)12-8-19/h5-12H,4,13-17H2,1-3H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQWXBZUMGJMHPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2(CC1)N=C(C(=N2)SCC(=O)NC3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((8-ethyl-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(4-methoxyphenyl)acetamide is a complex organic molecule that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.

Molecular Formula and Weight

  • Molecular Formula : C24_{24}H27_{27}N4_{4}O2_{2}S
  • Molecular Weight : Approximately 466.6 g/mol

Structural Features

The compound features a spirocyclic core fused with a triazaspiro ring and attached functional groups, which may enhance its reactivity and interaction with biological systems. The presence of thioether functionality and acetamide derivatives suggests potential pharmacological properties.

Anticancer Potential

Research indicates that compounds with similar structural motifs exhibit significant anticancer activity. For instance, studies have shown that triazaspiro compounds can inhibit key enzymes involved in cancer progression, such as thioredoxin reductase (TrxR), which is crucial for cellular redox balance and proliferation in cancer cells .

Antimicrobial Activity

Preliminary studies suggest that this compound may also possess antimicrobial properties. Compounds with similar structures have demonstrated activity against various microorganisms, including bacteria and fungi. For example, related thiadiazole compounds exhibited antimicrobial effects against Staphylococcus aureus and Candida albicans using disk diffusion methods .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications in the side chains of triazaspiro compounds can significantly affect their biological activities. For instance, variations in substituents on the aromatic rings can enhance or diminish anticancer potency .

Synthesis

The synthesis of This compound typically involves multi-step synthetic routes starting from readily available precursors. Key methods include:

  • Formation of the triazaspiro framework.
  • Introduction of the thioether group.
  • Acetylation to form the final acetamide derivative.

Optimizing reaction conditions such as temperature, solvent choice, and catalysts is critical for maximizing yield and purity.

Case Study 1: Antitumor Activity

A study evaluated a series of triazaspiro compounds for their antitumor activity against various cancer cell lines. Among these, compounds structurally similar to our target compound showed promising results in inhibiting cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest.

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of related compounds against standard microbial strains. The results indicated a dose-dependent inhibition of growth for several strains, suggesting that structural features such as the spirocyclic core play a crucial role in enhancing antimicrobial efficacy.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds with a triazaspiro structure may exhibit anticancer properties. Specifically, studies have shown that derivatives of triazaspiro compounds can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The unique structure of 2-((8-ethyl-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(4-methoxyphenyl)acetamide allows for interaction with multiple biological targets, enhancing its potential as an anticancer agent .

Cardiovascular Research

The compound has been explored for its role in cardiovascular health. Recent studies have investigated its effects on mitochondrial permeability transition pores (mPTP), which are critical in myocardial infarction management. The inhibition of mPTP opening has been linked to reduced myocardial cell death during reperfusion injury, suggesting that this compound could serve as a therapeutic agent in cardiac conditions .

Antimicrobial Properties

Preliminary studies suggest that this compound may possess antimicrobial properties. Its mechanism involves disrupting bacterial cell membranes and inhibiting key metabolic pathways. This potential makes it a candidate for further development as an antimicrobial agent .

Synthesis Overview

The synthesis of this compound involves several key steps:

  • Formation of the Triazaspiro Core : Initiated from a precursor containing a spirocyclic framework through cyclization reactions.
  • Introduction of Functional Groups : Ethyl and methoxy groups are introduced via electrophilic aromatic substitution.
  • Thiolation and Amidation : Final steps include thiolation followed by the formation of the acetamide group through amidation reactions.

Industrial Production Considerations

For large-scale production, optimizing reaction conditions such as temperature and pressure is crucial to ensure high yield and purity. Techniques such as recrystallization and chromatography are employed for purification .

Case Study 1: Anticancer Efficacy

A study conducted on various derivatives of triazaspiro compounds demonstrated significant cytotoxic effects against breast cancer cell lines. The study highlighted the structure–activity relationship (SAR), emphasizing how modifications to the methoxy and ethyl groups influenced biological activity .

Case Study 2: Cardiovascular Protection

In a preclinical model of myocardial infarction, the administration of this compound showed a marked reduction in infarct size compared to control groups. This suggests its potential utility in cardioprotective therapies .

Comparison with Similar Compounds

Structural and Functional Analysis

The compound is compared to three structurally related analogs (Table 1), with key differences in substituents and physicochemical properties.

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Triazaspiro) Acetamide Substituent Key Functional Differences
Target Compound C₂₇H₃₀N₅O₃S* 516.63* 4-Methoxyphenyl 4-Methoxyphenyl High polarity due to dual methoxy groups; potential for enhanced aqueous solubility.
2-{[3-(4-Chlorophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide C₂₂H₂₄ClN₅OS 454.98 4-Chlorophenyl 2,3-Dimethylphenyl Chloro group (electron-withdrawing) increases lipophilicity; dimethylphenyl adds steric bulk.
8-(4-Dimethylaminophenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione C₂₅H₂₈N₄O₃S 488.59 Benzothiazolyl N/A Oxazepine core with diketone functionality; lacks thioacetamide linkage.
2-(4-Acetylphenoxy)-N-(o-tolyl)acetamide C₁₇H₁₇NO₃ 283.32 N/A o-Tolyl Phenoxy-acetamide structure; simpler scaffold without spirocyclic complexity.

*Hypothetical values inferred from structural analogs.

Key Findings:

Electronic Effects :

  • The target compound’s 4-methoxyphenyl groups donate electron density, contrasting with the electron-withdrawing 4-chlorophenyl group in the analog from . This difference may alter binding kinetics in enzymatic assays .
  • The thioether linkage in the target compound could offer greater resistance to hydrolysis compared to the oxy-acetamide in ’s compound .

Solubility and Lipophilicity: Dual methoxy groups in the target compound likely enhance water solubility compared to the hydrophobic 2,3-dimethylphenyl substituent in ’s analog.

Synthetic Accessibility :

  • highlights the use of spiro diketones and benzothiazolyl amines for analogous structures, suggesting possible routes for the target compound’s synthesis via cyclocondensation and nucleophilic substitution .

Safety and Handling :

  • While safety data for the target compound is unavailable, structurally related acetamides (e.g., ) require precautions against inhalation and skin contact, indicating similar handling protocols may apply .

Q & A

Basic: What are the established synthetic routes for this compound, and what key intermediates are involved?

The synthesis typically involves multi-step reactions:

  • Step 1 : Formation of the spirocyclic triazaspiro core via cyclocondensation of hydrazine derivatives with ketones or aldehydes under acidic conditions .
  • Step 2 : Introduction of the ethyl and methoxyphenyl groups via nucleophilic substitution or palladium-catalyzed coupling (e.g., Suzuki-Miyaura for aryl groups) .
  • Step 3 : Thioether linkage formation between the spirocyclic core and the acetamide moiety using thiophosgene or Lawesson’s reagent .
    Key intermediates : 4-methoxyphenylhydrazine, 1,4,8-triazaspiro[4.5]deca-1,3-diene derivatives, and thioacetamide precursors.

Basic: Which analytical techniques are critical for structural characterization and purity assessment?

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR for verifying spirocyclic structure and substituent positions .
  • High-Performance Liquid Chromatography (HPLC) : Use Chromolith or Purospher® columns for purity analysis (≥98% threshold) .
  • Mass Spectrometry (LC-MS) : Confirm molecular weight (e.g., [M+H]+ ion) and detect impurities .
  • UV-Vis Spectroscopy : Validate λmax (~255 nm for aromatic systems) .

Advanced: How can researchers optimize reaction conditions for improved yield and selectivity?

  • Design of Experiments (DoE) : Apply factorial designs to evaluate temperature, catalyst loading, and solvent polarity effects .
  • Flow Chemistry : Use continuous-flow systems to enhance reproducibility in oxidation or cyclization steps (e.g., Omura-Sharma-Swern oxidation) .
  • Catalyst Screening : Test Pd(PPh3)4 or Buchwald-Hartwig catalysts for aryl coupling efficiency .
  • In Situ Monitoring : Employ FTIR or Raman spectroscopy to track intermediate formation and adjust reaction parameters dynamically .

Advanced: How should researchers address contradictions in biological activity data across studies?

  • Assay Validation : Standardize cell lines (e.g., HEK293 vs. HeLa) and enzyme inhibition protocols (IC50 vs. Ki values) to reduce variability .
  • Metabolite Profiling : Use LC-MS/MS to identify degradation products or active metabolites that may influence potency .
  • Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to correlate structural motifs with target binding affinity discrepancies .
  • Batch Analysis : Compare activity across synthesized batches to rule out impurity-driven effects .

Basic: What safety protocols are essential for handling this compound?

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods for weighing or reactions to avoid inhalation of fine particles .
  • Storage : Store at -20°C in airtight containers to prevent hydrolysis or oxidation .
  • Emergency Measures : For spills, neutralize with 10% sodium bicarbonate and dispose via hazardous waste protocols .

Advanced: What strategies are employed to study structure-activity relationships (SAR) for this compound?

  • Analog Synthesis : Systematically modify substituents (e.g., methoxy → ethoxy, ethyl → propyl) to assess steric/electronic effects .
  • Pharmacophore Mapping : Use Schrödinger’s Phase or MOE to identify critical hydrogen-bonding or hydrophobic interactions .
  • Biological Profiling : Screen analogs against related targets (e.g., kinase panels, GPCRs) to identify off-target effects .
  • Physicochemical Analysis : Measure logP (octanol-water partition) and pKa to correlate solubility/bioavailability with structural changes .

Advanced: How can researchers mitigate challenges in scaling up synthesis from milligram to gram quantities?

  • Solvent Optimization : Replace tetrahydrofuran (THF) with 2-MeTHF for safer large-scale reactions .
  • Catalyst Recovery : Immobilize Pd catalysts on silica or magnetic nanoparticles to reduce metal leaching and costs .
  • Process Analytical Technology (PAT) : Implement inline UV or IR probes to monitor reaction progression and ensure consistency .
  • Purification : Switch from column chromatography to recrystallization (e.g., ethanol/water mixtures) for cost-effective scale-up .

Basic: What are the documented stability issues under varying pH and temperature conditions?

  • Acidic Conditions : Degradation via hydrolysis of the acetamide bond (monitor by HPLC at pH < 3) .
  • Thermal Stability : Decomposes above 80°C; store at -20°C for long-term stability .
  • Light Sensitivity : Protect from UV light to prevent photooxidation of the methoxyphenyl groups .

Advanced: How is computational chemistry applied to predict metabolic pathways?

  • Software Tools : Use Schrödinger’s Metabolism Module or GLORYx to predict Phase I/II metabolism .
  • Density Functional Theory (DFT) : Calculate activation energies for potential oxidative (CYP450-mediated) or conjugative (glutathione) pathways .
  • In Silico Toxicity : Screen for mutagenicity (Ames test predictions) or hepatotoxicity using ADMET Predictor .

Advanced: What experimental approaches validate target engagement in cellular models?

  • Cellular Thermal Shift Assay (CETSA) : Measure target protein stabilization after compound treatment .
  • CRISPR Knockout : Use gene-edited cell lines (e.g., target protein KO) to confirm on-mechanism activity .
  • Fluorescence Polarization : Quantify compound binding to fluorescently labeled targets in live cells .

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